molecular formula C13H16N4O B2577458 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenylurea CAS No. 1226431-49-7

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenylurea

Cat. No.: B2577458
CAS No.: 1226431-49-7
M. Wt: 244.298
InChI Key: PFMNLUAUAVPULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenylurea is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenylurea typically involves the reaction of 2-methyl-1H-imidazole with an appropriate ethylating agent to form 2-(2-methyl-1H-imidazol-1-yl)ethylamine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenylurea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the phenylurea moiety may yield corresponding amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenylurea moiety can also interact with proteins and other biomolecules, leading to changes in their function. These interactions can result in various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyl-1H-imidazol-1-yl)ethanol
  • 2-(1-methyl-1H-imidazol-2-yl)-ethanol
  • 2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride

Uniqueness

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenylurea is unique due to the presence of both the imidazole ring and the phenylurea moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various scientific research applications .

Properties

IUPAC Name

1-[2-(2-methylimidazol-1-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-11-14-7-9-17(11)10-8-15-13(18)16-12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMNLUAUAVPULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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